molecular formula C12H11NO2 B15210382 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone

1-(4-Methyl-2-phenyloxazol-5-yl)ethanone

Cat. No.: B15210382
M. Wt: 201.22 g/mol
InChI Key: AHLKULARCTYYOQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenyloxazol-5-yl)ethanone is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides in the presence of a suitable catalyst. For instance, the metal-free cyclization of enamides can be employed to produce substituted oxazoles, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-(4-Methyl-2-phenyloxazol-5-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Phenyl-4-methyl-5-acetyl-1,3-oxazole
  • 2-Phenyl-4-methyl-5-acetyl-oxazole

Comparison: 1-(4-Methyl-2-phenyloxazol-5-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities. These differences make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

AHLKULARCTYYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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